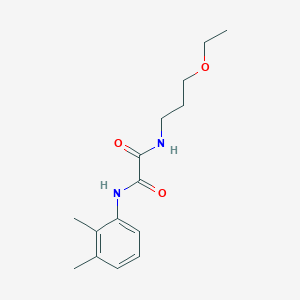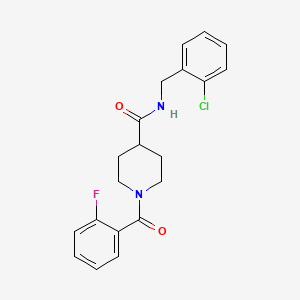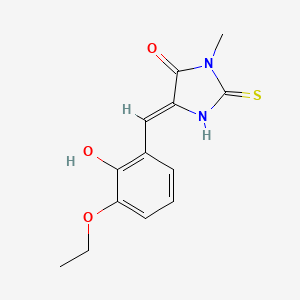![molecular formula C23H20N2O2S B4777114 5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione](/img/structure/B4777114.png)
5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione
Descripción general
Descripción
5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione, also known as DPEI, is a chemical compound with potential applications in scientific research. This compound belongs to the class of imidazolidinediones and has been identified as a potent inhibitor of the enzyme protein phosphatase 2A (PP2A). PP2A is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, DPEI has been studied extensively for its potential to modulate PP2A activity and its downstream signaling pathways.
Mecanismo De Acción
5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione exerts its biological effects by inhibiting the activity of PP2A, a critical regulator of various cellular processes. PP2A is a serine/threonine phosphatase that dephosphorylates various signaling molecules, including Akt, ERK, and p53. By inhibiting PP2A activity, this compound can modulate these signaling pathways, leading to various biological effects, including cell cycle arrest, apoptosis, and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of various oncogenic signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and modulating the expression of various pro- and anti-apoptotic proteins. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus and HIV by modulating viral protein expression and viral RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione has several advantages as a research tool, including its potent inhibition of PP2A activity, its ability to modulate various signaling pathways, and its potential applications in various fields of scientific research. However, there are also limitations to its use, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione, including further studies on its mechanisms of action, its potential applications in various fields of scientific research, and its potential as a therapeutic agent. Additionally, future studies could focus on the development of this compound analogs with improved solubility and potency, as well as the identification of biomarkers that could predict the response to this compound treatment in various diseases. Finally, future studies could focus on the development of novel drug delivery systems for this compound, including nanoparticles and liposomes, to improve its bioavailability and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a potent inhibitor of the enzyme protein phosphatase 2A with potential applications in various fields of scientific research. Its ability to modulate various signaling pathways and induce apoptosis in cancer cells, as well as its potential to inhibit viral replication, make it a promising research tool for the development of novel therapeutic agents. However, further studies are needed to fully understand its mechanisms of action and potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
5,5-diphenyl-3-[2-(phenylthio)ethyl]-2,4-imidazolidinedione has been studied for its potential applications in various fields of scientific research, including cancer, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. In neurodegenerative diseases, this compound has been studied for its potential to modulate tau protein phosphorylation, a critical factor in the development of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV) in vitro.
Propiedades
IUPAC Name |
5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-28-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAWFDRYCBYNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)

![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4777044.png)

![1-methyl-9-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4777083.png)
![4-butoxy-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4777090.png)
![N-ethyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777097.png)
![N-(1H-indol-2-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777105.png)
![methyl 4-(5-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4777106.png)
![2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4777121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4777128.png)